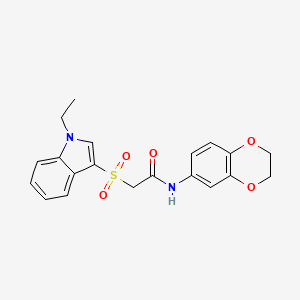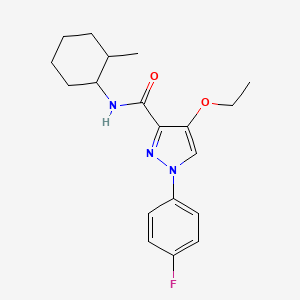![molecular formula C23H22ClFN4O2S B2610604 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 1217665-52-5](/img/structure/B2610604.png)
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The compound of interest falls within the realm of complex organic molecules, which have been extensively explored for their synthesis methodologies and reactivity. For example, Shiau et al. (1989) described reactions of 2-aminothiobenzamide with isocyanates, leading to new syntheses of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds, showcasing the synthetic versatility of this chemical scaffold (Shiau, Chern, Tien, & Liu, 1989). This work highlights the potential synthetic pathways that could be adapted for synthesizing the compound .
Biological Activity
The class of quinazolinone derivatives, to which the target compound is related, has been subject to various studies to evaluate their biological activities. Zeng et al. (2016) synthesized arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone and evaluated their bioactivities, finding significant inhibitory effects on Ralstonia solanacearum and Gibberella zeae, indicating the potential antimicrobial and antifungal applications of these compounds (Zeng, Gao, Li, Wang, Yang, & Wu, 2016).
Antagonistic and Agonistic Activities
Compounds within this chemical space have also been explored for their receptor binding activities. For instance, Tenbrink et al. (1994) investigated imidazo[1,5-a]quinoxaline amides and carbamates, showcasing their binding affinity to the GABAA/benzodiazepine receptor, with a range of intrinsic efficacies. This suggests that the compound of interest could potentially be investigated for CNS-related therapeutic applications (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Antimicrobial and Antifungal Activities
The chemical framework of imidazo[1,2-c]quinazolin-5-yl derivatives has been associated with antimicrobial and antifungal properties. Desai, Vaghani, & Shihora (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, showing significant in vitro antimicrobial activity against a range of pathogens, indicating the broad-spectrum potential of compounds within this class (Desai, Vaghani, & Shihora, 2013).
Antitumor Evaluation
Furthermore, compounds related to the target chemical have shown promise in antitumor evaluations. El-Azab et al. (2017) synthesized and assessed 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues for their in vitro antitumor activity, identifying several compounds with potent activities against various tumor cell lines (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).
Propriétés
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-chloro-2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2S/c1-4-12(2)19-22(31)29-20(28-19)15-7-5-6-8-17(15)27-23(29)32-13(3)21(30)26-18-10-9-14(24)11-16(18)25/h5-13,19H,4H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQFDJIGZXUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
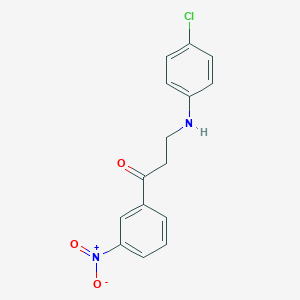
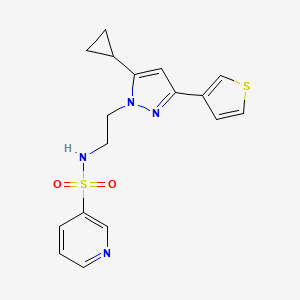
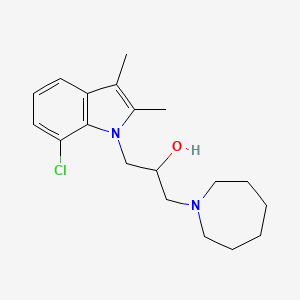
![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)
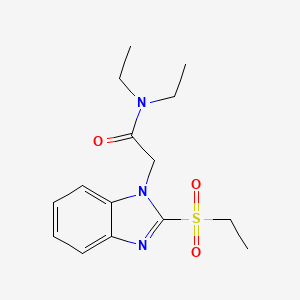
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)
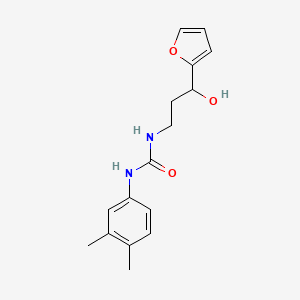

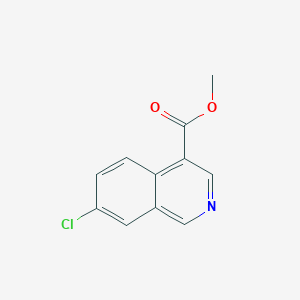
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
![4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2610540.png)
